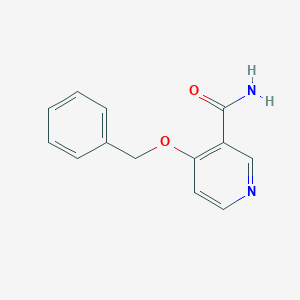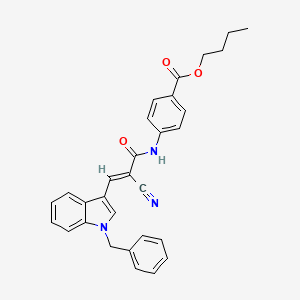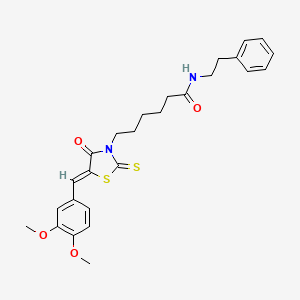
4-(Benzyloxy)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)pyridine-3-carboxamide is a chemical compound that is structurally similar to 3-(Benzyloxy)pyridine-4-carboxamide . It has a molecular weight of 228.25 and its IUPAC name is 3-(benzyloxy)isonicotinamide . It is also structurally similar to isonicotinamide, which is the amide form of isonicotinic acid .
Synthesis Analysis
The synthesis of this compound and related compounds is a topic of ongoing research . Various methods have been explored, including palladium-catalyzed aminocarbonylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring with a benzyloxy group at the 4-position and a carboxamide group at the 3-position . It is structurally similar to compounds such as 3-(Benzyloxy)pyridine-4-carboxamide and isonicotinamide .Scientific Research Applications
Synthesis and Characterization
One area of interest is the synthesis and characterization of novel compounds and materials. For instance, studies have explored the synthesis of aromatic polyamides using various pyridine derivatives. These polyamides exhibit high thermal stability and excellent mechanical properties, making them suitable for applications requiring durable materials (Zhao et al., 2012). Similarly, the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol has been reported, showcasing the potential for creating flexible, tough films and coatings with high thermal stability (Hsiao et al., 2000).
Luminescence and Photophysical Properties
The luminescence and photophysical properties of pyridine derivatives are also of significant interest. For example, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates exhibit intriguing photophysical properties, with potential applications in optical and electronic devices (Sivakumar et al., 2011).
Metal-Organic Frameworks (MOFs)
Carboxylate-assisted acylamide metal–organic frameworks represent another area of application, with studies demonstrating their synthesis, structure, thermostability, and luminescence studies. These MOFs could find applications in catalysis, gas storage, and separation processes (Sun et al., 2012).
Antimicrobial and Antitumor Agents
Moreover, research has explored the potential biological activities of pyridine derivatives. For instance, novel non-steroidal/non-anilide type androgen antagonists effective upon human prostate tumor cells with mutated nuclear androgen receptor have been synthesized, highlighting the potential for developing new therapeutic agents (Wakabayashi et al., 2008).
Future Directions
The future directions for research on 4-(Benzyloxy)pyridine-3-carboxamide could include further exploration of its synthesis, characterization, and potential biological activities . The development of new pyrazolo[3,4-b]pyridine derivatives as potential therapeutic agents is a promising area of research .
Properties
IUPAC Name |
4-phenylmethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13(16)11-8-15-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBUJNPTMFCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2866699.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2866701.png)
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine](/img/structure/B2866703.png)





![4-isopropyl-7-(prop-2-yn-1-ylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2866715.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2866717.png)


![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2866721.png)
